molecular formula C11H18BrNO2 B2858296 Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2418594-27-9

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B2858296
M. Wt: 276.174
InChI Key: ATWQFLKWPBSHFF-LDYMZIIASA-N
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Description

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound that has been widely studied in scientific research. It is a bicyclic ester that contains a bromomethyl group and a carboxylate group. This compound has shown potential in various fields, including medicinal chemistry, organic synthesis, and chemical biology.

Scientific Research Applications

Synthetic Methodologies and Molecular Structures

Innovative Synthesis Routes

Significant advancements have been made in synthesizing structurally complex bicyclic compounds. For instance, enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was efficiently synthesized from commercially available chiral lactone, marking a significant improvement over original routes. This method involved an epimerization/hydrolysis step of the undesired diastereoisomer, avoiding tedious purification and demonstrating scalability for kilogram production in 43% yield across nine transformations (William Maton et al., 2010).

Molecular Structure Analysis

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized, with its molecular structure determined via single crystal X-ray diffraction analysis. This work showcases the compound's application in understanding the molecular architecture of cyclic amino acid esters, contributing to the field of crystallography and molecular design (T. Moriguchi et al., 2014).

Conformationally Constrained Amino Acids

Research into conformationally constrained amino acids, such as the synthesis of a glutamic acid analogue from L-serine involving a transannular alkylation step, demonstrates the compound's role in advancing the synthesis of complex molecular architectures. This work highlights its potential in peptide-based drug discovery and the development of new therapeutic agents (B. P. Hart & H. Rapoport, 1999).

Chemical Reactions and Transformations

Curtius Rearrangement Applications

The Curtius rearrangement, involving the transformation of acyl azides to isocyanates followed by trapping to form tert-butyl carbamates, exemplifies the compound's utility in synthesizing protected amines. This method offers a mild and efficient approach to accessing Boc-protected amines, crucial for peptide synthesis and modifications (H. Lebel & Olivier Leogane, 2005).

Continuous Photo Flow Chemistry for Scalable Synthesis

The scalable synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid through continuous photo flow chemistry demonstrates the innovative application of tert-butyl derivatives in synthesizing deuterium-labeled compounds. This approach is vital for producing biologically active compounds and materials science applications (T. Yamashita et al., 2019).

Enantioselective Synthesis and Drug Intermediates

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical intermediate for potent CCR2 antagonists, illustrates the compound's significance in drug discovery. The key step involves an iodolactamization, showcasing the role of tert-butyl derivatives in synthesizing chiral drug intermediates (C. Campbell et al., 2009).

properties

IUPAC Name

tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWQFLKWPBSHFF-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

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